molecular formula C19H17N3O3S B11273377 N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11273377
M. Wt: 367.4 g/mol
InChI Key: SGKYARZYNZXWAL-UHFFFAOYSA-N
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Description

N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzamide group and the methoxyphenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a thiazole ring and similar functional groups.

    Carbamate esters: Structurally related due to the presence of carbamate groups.

Uniqueness

N-(4-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H17N3O3S/c1-25-16-9-5-8-14(10-16)20-17(23)11-15-12-26-19(21-15)22-18(24)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

SGKYARZYNZXWAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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